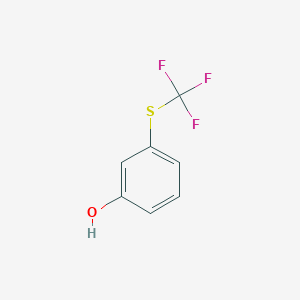

3-(三氟甲硫基)酚

概览

描述

Synthesis Analysis

The synthesis of 3-(Trifluoromethylthio)phenol involves several key steps, including nitration, reduction, diazotization, and hydrolysis, starting from trifluoromethyl benzene. The optimization of these processes has led to improved yields and purity of the product (Zhang Zhi-hai, 2010). Additionally, methods like acid-promoted direct electrophilic trifluoromethylthiolation using N-trifluoromethylsulfanyl aniline and BF3·Et2O or triflic acid as promoters have been developed for the functionalization of phenols, showing para-selectivity in substitution reactions (M. Jereb & Kaja Gosak, 2015).

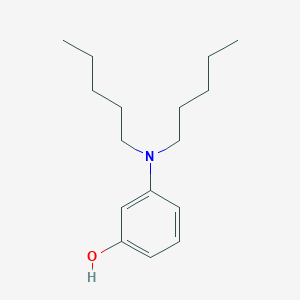

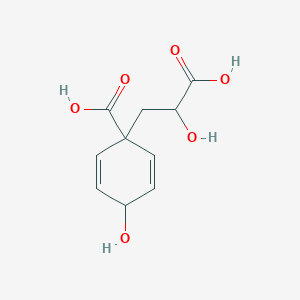

Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethylthio)phenol derivatives has been extensively studied, revealing insights into their chemical behavior and reactivity. For instance, the crystal structure of certain derivatives has been determined using single-crystal X-ray diffraction, showcasing the influence of the trifluoromethylthio group on the overall molecular configuration and properties (Armağan Günsel et al., 2018).

Chemical Reactions and Properties

3-(Trifluoromethylthio)phenol undergoes various chemical reactions, including electrophilic aromatic ring trifluoromethylthiolation, which has been shown to be exclusively para-selective. Such reactions are crucial for the synthesis of biologically active compounds and further chemical transformations (M. Jereb & Kaja Gosak, 2015). The compound's reactivity towards different reagents like NBS, NIS, HNO3, and Suzuki-Miyaura coupling agents further illustrates its versatility in synthetic chemistry (M. Jereb & Kaja Gosak, 2015).

科研应用

芳香环亲电性三氟甲硫基化:

- 3-(三氟甲硫基)酚用于对酚进行芳香环亲电性三氟甲硫基化,提供了一种选择性功能化酚与三氟甲硫基团的方法。这个过程对于合成生物活性分子,包括雌二醇和雌二酮类似物(Jereb & Gosak, 2015),至关重要。

在材料化学中:

- 该化合物已被用于合成铜酞菁衍生物,展现出显著的光学和表面性质。这项研究对于材料科学的应用至关重要,特别是在感应、导电和介电性能等领域(Günsel et al., 2018)。

改进的合成过程:

- 研究集中在优化3-(三氟甲硫基)酚的合成过程,使其成为药物和杀虫剂生产中的重要中间体(Zhang, 2010)。

催化三氟甲硫基化:

- 3-(三氟甲硫基)酚是三氟甲硫基化的催化过程的一部分,这对于制药和农药研究至关重要。该方法包括使用N-(三氟甲硫基)邻苯二甲酰亚胺对硼酸和炔烃进行三氟甲硫基化(Pluta et al., 2014)。

α-三氟甲硫基羰基化合物的合成:

- 这种化合物在合成α-三氟甲硫基取代羰基化合物中发挥作用,在药物化学中非常重要,因为它们在药物发现中的潜在应用(Rossi et al., 2018)。

苄基C-H三氟甲基化:

- 它已被用于苯酚衍生物的三氟甲基化,展示了在合成生物活性化合物中的实用性(Egami et al., 2015)。

酚的O-三氟甲基化:

- 该化合物有助于合成芳基三氟甲氧基化合物,这对于创建功能化的三氟甲氧基苯和三氟甲硫基芳烃至关重要(Zhou et al., 2016)。

4-羟基香豆素衍生物的简便合成:

- 开发了一种合成策略,用于3-((三氟甲基)硫基)-4H-香豆素的合成,使用了亲电性三氟甲硫基物种,在有机合成中具有重要意义(Xiang & Yang, 2014)。

Safety And Hazards

未来方向

Future directions for the study of 3-(Trifluoromethylthio)phenol could involve exploring boronic acids, C–H bonds, and P–H bonds as novel nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 . This could open new viewpoints for future trifluoromethylation reactions .

性质

IUPAC Name |

3-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSIRCKEPOPEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380700 | |

| Record name | 3-(Trifluoromethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethylthio)phenol | |

CAS RN |

3823-40-3 | |

| Record name | 3-(Trifluoromethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)